molecular formula C10H18O2 B2841875 (2R)-2-Cycloheptylpropanoic acid CAS No. 2248174-24-3

(2R)-2-Cycloheptylpropanoic acid

Cat. No.: B2841875
CAS No.: 2248174-24-3
M. Wt: 170.252
InChI Key: MWGHMUSICDHQAX-MRVPVSSYSA-N
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Description

(2R)-2-Cycloheptylpropanoic acid is an organic compound characterized by a cycloheptyl group attached to the second carbon of a propanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Cycloheptylpropanoic acid typically involves the following steps:

    Cycloheptanone to Cycloheptyl Bromide: Cycloheptanone is first converted to cycloheptyl bromide through a bromination reaction using phosphorus tribromide.

    Cycloheptyl Bromide to this compound: The cycloheptyl bromide is then reacted with a suitable chiral auxiliary to introduce the (2R) configuration, followed by hydrolysis to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction of this compound can yield alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Cycloheptanone derivatives.

    Reduction: Cycloheptyl alcohols.

    Substitution: Various substituted cycloheptyl derivatives.

Scientific Research Applications

(2R)-2-Cycloheptylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-Cycloheptylpropanoic acid involves its interaction with specific molecular targets, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    (2S)-2-Cycloheptylpropanoic Acid: The enantiomer of (2R)-2-Cycloheptylpropanoic acid with different stereochemistry.

    Cycloheptylacetic Acid: A structurally similar compound with an acetic acid moiety instead of propanoic acid.

    Cycloheptylbutanoic Acid: Another similar compound with a butanoic acid chain.

Uniqueness: this compound is unique due to its specific (2R) configuration, which imparts distinct chemical and biological properties compared to its enantiomer and other similar compounds.

Properties

IUPAC Name

(2R)-2-cycloheptylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-8(10(11)12)9-6-4-2-3-5-7-9/h8-9H,2-7H2,1H3,(H,11,12)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWGHMUSICDHQAX-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1CCCCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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